molecular formula C8H10O3 B149863 香草醇 CAS No. 498-00-0

香草醇

货号: B149863
CAS 编号: 498-00-0
分子量: 154.16 g/mol
InChI 键: ZENOXNGFMSCLLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

香草醇,也称为4-羟基-3-甲氧基苯甲醇,是一种从香草醛衍生的有机化合物。它是一种白色结晶固体,具有令人愉悦的香草味。 香草醇在香料行业中被使用,并且由于其独特的化学性质而在科学研究中具有多种应用 .

安全和危害

Vanillyl alcohol is classified as an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing .

未来方向

Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L . The performance of the spent LaFeO3 catalyst could be easily regenerated by a simple calcination approach . This work provides the possibility of a scalable strategy for constructing LaFeO3-based perovskites as efficient and reusable catalysts for vanillin production from biorefinery lignin .

作用机制

生化分析

Biochemical Properties

Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme vanillyl alcohol oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of vanillyl alcohol into vanillin . This reaction involves the hydroxylation and dehydrogenation of vanillyl alcohol .

Cellular Effects

Vanillyl alcohol has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that vanillyl alcohol can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .

Molecular Mechanism

The molecular mechanism of vanillyl alcohol involves its conversion into vanillin by the enzyme VAO. This is a two-step process where vanillyl alcohol initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and vanillyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanillyl alcohol can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to vanillyl alcohol . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .

Metabolic Pathways

Vanillyl alcohol is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of vanillyl alcohol into vanillin is a key step in these pathways .

Transport and Distribution

Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.

Subcellular Localization

The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that vanillyl alcohol may also be present in these subcellular compartments.

准备方法

合成路线和反应条件: 香草醇可以通过香草醛的还原合成。一种常见的方法是使用硼氢化钠 (NaBH4) 作为还原剂,在水溶液或醇溶液中进行。 反应通常在室温下进行,并以香草醇为主要产物 .

工业生产方法: 香草醇的工业生产通常涉及使用微生物菌株对香草醛进行生物转化。 例如,某些酵母菌株,如 Cystobasidium laryngis,已被证明可以通过酶促还原将香草醛转化为香草醇 。这种生物技术方法由于其可持续性和环保性而具有优势。

化学反应分析

反应类型: 香草醇会发生各种化学反应,包括:

常用试剂和条件:

    氧化: 铜 (II) 络合物、空气和催化剂。

    还原: 硼氢化钠、氢化铝锂。

    取代: 乙酸酐、酸性或碱性条件。

主要生成产物:

    氧化: 香草醛。

    还原: 4-羟基-3-甲氧基苯甲胺。

    取代: 香草酸乙酯。

相似化合物的比较

香草醇在结构上类似于其他酚类化合物,例如:

    香草醛: 4-羟基-3-甲氧基苯甲醛,香草醇的醛形式。

    香草酸: 4-羟基-3-甲氧基苯甲酸,香草醇的氧化形式。

    丁香酚: 4-烯丙基-2-甲氧基苯酚,一种相关的化合物,具有烯丙基而不是羟甲基。

独特性: 香草醇由于其特定的羟甲基而独一无二,这使其能够进行独特的化学反应并与类似物相比表现出独特的生物活性 .

属性

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
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Molecular Weight

154.16 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
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Record name 4-Hydroxy-3-methoxybenzenemethanol
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 4-Hydroxy-3-methoxybenzenemethanol
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CAS No.

498-00-0
Record name Vanillyl alcohol
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Record name 4-hydroxy-3-methoxybenzyl alcohol
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Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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